![molecular formula C8H20ClNO B1383316 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride CAS No. 1803606-48-5](/img/structure/B1383316.png)
2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride
Overview
Description
“2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H20ClNO . It has a molecular weight of 181.7 g/mol .
Molecular Structure Analysis
The molecular structure of “2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol” (without the hydrochloride) is represented by the InChI string:InChI=1S/C8H19NO/c1-7(8(2,3)4)9-5-6-10/h7,9-10H,5-6H2,1-4H3
. This indicates that the molecule contains a secondary amine group attached to a tertiary carbon atom, which is part of a dimethylbutan-2-yl group. Physical And Chemical Properties Analysis
The compound “2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride” has a molecular weight of 181.7 g/mol and a formula of C8H20ClNO . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 4 . The topological polar surface area is 32.3 Ų . The compound is covalently bonded and has a complexity of 85.7 .Scientific Research Applications
Organic Synthesis
This compound serves as a hindered amine , which is traditionally challenging to access. It provides a chemically differentiated building block for organic synthesis . Hindered amines like this are valuable in synthesizing complex molecules due to their steric effects, which can influence reaction pathways and outcomes.
Medicinal Chemistry
In medicinal chemistry, hindered amines are used to prepare drug candidates. The unique structure of 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride could be exploited to develop new pharmaceuticals with potentially unique biological activities .
Analytical Methods
The compound can be used in analytical chemistry as a reference material for chromatography or spectrometry. This helps in identifying or quantifying substances within a mixture and in studying the compound’s own properties.
Biological Properties Research
Researchers can explore the biological properties of this compound, such as its interaction with biological receptors or enzymes. This can lead to insights into new therapeutic targets or the design of biologically active compounds.
Toxicology
The compound’s toxicity profile is essential for safety assessments. Studies can be conducted to understand its toxicological effects, which is crucial for developing safe pharmaceuticals and chemicals.
Safety and Handling
Understanding the safety and handling requirements of this compound is vital for laboratory use. Research into its stability, reactivity, and safe storage conditions ensures the well-being of researchers and the integrity of experiments .
Synthesis and Characterization
Detailed synthesis and characterization studies are necessary to refine the production of this compound. This includes optimizing synthesis routes and identifying impurities or by-products.
Potential Implications and Future Directions
Finally, research into the potential implications and future directions for the use of this compound can open up new fields of study. This might include its role in novel drug delivery systems or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action for “2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride” is not specified in the retrieved data. The mechanism of action for a chemical compound typically refers to its behavior in a biological system, which is not applicable here as this compound is not identified as a bioactive molecule .
properties
IUPAC Name |
2-(3,3-dimethylbutan-2-ylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(8(2,3)4)9-5-6-10;/h7,9-10H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJYPHMLPRJMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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